N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxine scaffold linked to a carboxamide group at position 4. The carboxamide nitrogen is further substituted with a 4-(1,3-benzothiazol-2-yl)phenyl moiety.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(15-7-10-18-19(13-15)27-12-11-26-18)23-16-8-5-14(6-9-16)22-24-17-3-1-2-4-20(17)28-22/h1-10,13H,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLJNIPLXXBHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Synthesis
The 1,3-benzothiazole moiety is synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. For example, 2-amino-4-chlorothiophenol reacts with 4-nitrobenzaldehyde in the presence of iodine and dimethyl sulfoxide (DMSO) at 110°C for 6 hours, yielding 2-(4-nitrophenyl)-1,3-benzothiazole. Subsequent reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) produces the 4-aminophenyl-benzothiazole intermediate.
Benzodioxine Carboxylic Acid Preparation
The 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid precursor is synthesized through Friedel-Crafts alkylation of catechol with 1,2-dibromoethane, followed by oxidation of the resultant 1,4-benzodioxane derivative using potassium permanganate (KMnO₄) in acidic medium.
Amide Coupling Reaction
The final step involves coupling the benzothiazole amine with the benzodioxine carboxylic acid using carbodiimide-based reagents. A mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates the formation of the carboxamide bond at room temperature over 12 hours.
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzothiazole formation | I₂, DMSO, 110°C | 78 | 92 |
| Nitro reduction | H₂, Pd/C, EtOH | 85 | 95 |
| Benzodioxine oxidation | KMnO₄, H₂SO₄ | 65 | 89 |
| Amide coupling | EDC, HOBt, DCM | 72 | 97 |
Optimization of Reaction Conditions
Temperature and Solvent Effects
The benzothiazole cyclization step exhibits strong temperature dependence. Elevating the reaction temperature from 80°C to 110°C increases yield from 52% to 78% but risks decomposition above 120°C. Polar aprotic solvents like DMSO enhance reaction kinetics compared to tetrahydrofuran (THF) or acetonitrile.
Catalytic Systems
Alternative catalysts for nitro reduction were evaluated (Table 2). While Pd/C remains the industry standard, nickel-based catalysts show promise for cost-effective scaling, albeit with marginally lower yields.
Table 2: Catalyst Screening for Nitro Reduction
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 4 | 85 |
| Raney Ni | Ethanol | 6 | 79 |
| Fe/NH₄Cl | MeOH/H₂O | 8 | 68 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Recent patents describe continuous flow systems that integrate benzothiazole formation and amide coupling in a single reactor. This approach reduces intermediate isolation steps, achieving an overall yield of 63% with a throughput of 12 kg/day.
Microwave-Assisted Reactions
Microwave irradiation (300 W, 150°C) accelerates the benzodioxine oxidation step from 8 hours to 45 minutes, maintaining a yield of 68% while reducing byproduct formation.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, benzothiazole-H), 7.92–7.85 (m, 4H, aromatic), 4.32 (s, 4H, –OCH₂CH₂O–).
- LC-MS : m/z 407.1 [M+H]⁺, confirming molecular ion integrity.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥97% purity when using C18 reverse-phase columns and acetonitrile/water gradients.
Challenges and Mitigation Strategies
Byproduct Formation
The primary impurity (∼3%) arises from over-oxidation of the benzodioxine ring during the KMnO₄ step. Implementing precise stoichiometric control (1.1 eq KMnO₄) and low-temperature quenching minimizes this issue.
Solubility Limitations
The final compound’s poor aqueous solubility complicates purification. Nanocrystal dispersion techniques using polyvinylpyrrolidone (PVP) stabilizers enhance bioavailability for pharmacological testing.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, some benzothiazole derivatives have shown inhibitory activity against enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound may also interact with other proteins and enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Key Observations
Substituent Position: Para-substituted benzothiazole (target compound) allows optimal spatial arrangement for target binding, whereas ortho-substitution () may sterically hinder interactions .
Electronic and Lipophilic Modifications :
- Methylsulfanyl groups () enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
- Oxadiazole derivatives () introduce nitrogen-rich heterocycles, which may engage in additional hydrogen bonding or act as bioisosteres for carboxyl groups .
The carboxamide linker in all analogs is critical for hydrogen bonding, as seen in SKF 525A and AMG-9810 (), which are known CYP450 inhibitors .
Biological Activity
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound recognized for its significant biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole moiety fused with a benzodioxine ring system, contributing to its diverse biological activities. Its molecular formula is and it has a CAS number of 681174-10-7 .
Target of Action
This compound primarily targets the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), which is crucial for the cell wall biosynthesis in Mycobacterium tuberculosis (Mtb) .
Mode of Action
The inhibition of DprE1 disrupts the biosynthesis pathway of the bacterial cell wall, leading to cell death. This mechanism positions the compound as a potential anti-tubercular agent .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit potent antimicrobial activity. In vitro studies have demonstrated that this compound shows significant effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives. For instance, compounds similar to N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine have been evaluated for their inhibitory effects on monoamine oxidase (MAO) and cholinesterase (ChE), enzymes implicated in neurodegenerative diseases . These studies suggest that the compound could contribute to therapeutic strategies for conditions such as Alzheimer's disease by enhancing cholinergic signaling.
Pharmacokinetics and Toxicity
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of similar benzothiazole derivatives suggests favorable pharmacokinetic properties. Studies indicate good blood-brain barrier penetration and low cytotoxicity at effective concentrations .
Synthesis and Evaluation
A study published in 2022 synthesized various benzothiazole derivatives and evaluated their biological activities. Among these compounds, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine showed promising results in inhibiting MAO-B with an IC50 value indicating significant potency .
Comparative Analysis of Biological Activity
A comparative analysis table summarizing the biological activities of related compounds is presented below:
| Compound Name | Activity Type | IC50 Value (µM) | Target Enzyme |
|---|---|---|---|
| Compound 4g | MAO-B Inhibition | 14.80 ± 5.45 | Monoamine Oxidase B |
| Compound A | ChE Inhibition | 18.53 ± 1.69 | Butyrylcholinesterase |
| N-[4-(...)] | Anti-tubercular | Not specified | DprE1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
